Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

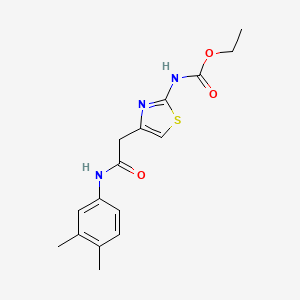

Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group and a 3,4-dimethylphenylacetamide moiety. Its structure combines aromatic, heterocyclic, and carbamate elements, which are common in bioactive molecules.

Properties

IUPAC Name |

ethyl N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-22-16(21)19-15-18-13(9-23-15)8-14(20)17-12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWDRTZXPONOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a suitable precursor, such as 2-aminothiazole, with an appropriate electrophile.

Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine.

Coupling with the Amino Group: The final step involves coupling the thiazole-carbamate intermediate with 3,4-dimethylphenylamine under suitable reaction conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound exhibits a range of biological activities that make it a candidate for drug development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

- Anticancer Activity : Research indicates that this compound may inhibit key enzymes involved in the proliferation of cancer cells. Studies have shown that derivatives of thiazole compounds can exhibit cytotoxic effects against different cancer cell lines, suggesting that ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be effective in similar contexts.

- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a potential candidate for developing new antibiotics.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Exhibits inhibitory effects on bacterial growth | |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |

Agricultural Applications

Pesticidal Properties

The compound's thiazole structure is associated with various pesticidal activities. Research has indicated that compounds containing thiazole rings can act as effective pesticides due to their ability to disrupt metabolic processes in pests.

- Insecticidal Activity : this compound has shown promise in preliminary studies as an insecticide. Its effectiveness against common agricultural pests could lead to its use in crop protection strategies .

Table 2: Potential Agricultural Applications

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties.

- Synthesis of Functional Polymers : Research has explored the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability. Such materials could find applications in coatings and composites.

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Functional Polymers | Enhances mechanical and thermal properties |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated the cytotoxic effects of thiazole derivatives on breast cancer cell lines. The study highlighted the potential mechanisms through which this compound could exert its effects, including apoptosis induction and cell cycle arrest.

- Agricultural Field Trials : Field trials conducted to evaluate the insecticidal properties of thiazole-containing compounds showed significant reductions in pest populations when applied at specific concentrations. These results support further development for commercial agricultural use .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Research

Thiazolylmethylcarbamate Derivatives (): Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound l) and others in this class share the thiazole-carbamate backbone but differ in substituents. For example:

- Key Differences: The target compound lacks the hydroxy-phenylhexane and ureido linkages seen in analogs.

- Activity Implications : The analogs in are likely protease inhibitors or enzyme modulators due to their peptide-like structures, whereas the target compound’s acetamide-thiazole-carbamate architecture may favor kinase or receptor antagonism.

Anticancer Thiazole Derivatives ():

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives exhibit IC50 values as low as 1.61 µg/mL against HepG-2 cells.

- Structural Comparison: The target compound replaces the phenylhydrazinecarbothioamide group with a carbamate-linked dimethylphenylacetamide.

- SAR Insights : The presence of the ethyl carbamate group in the target compound could enhance metabolic stability compared to hydrazine-derived analogs, which are prone to hydrolysis .

Carbamate-Containing Agrochemistry Compounds ()

Compounds like ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) and desmedipham are carbamate-based pesticides.

- Functional Group Similarities : The ethyl carbamate moiety is shared with the target compound.

- Divergent Applications: Fenoxycarb acts as an insect growth regulator, while desmedipham is a herbicide. The target compound’s thiazole and dimethylphenyl groups likely redirect its bioactivity toward mammalian targets (e.g., kinases or receptors) rather than plant or insect systems .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₅N₃O₃S

- Molecular Weight : 253.32 g/mol

- SMILES Notation : O=C(CSCC(O)=O)NC(C(C)=C1)=CC=C1

This compound features a thiazole ring, an amine group, and a carbamate moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. In particular, compounds containing the thiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that certain thiazole derivatives had IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate growth and apoptosis.

- Induction of Apoptosis : It may promote programmed cell death in malignant cells by modulating apoptotic pathways.

- Targeting Specific Proteins : Molecular dynamics simulations suggest interactions with proteins such as Bcl-2, which play a crucial role in apoptosis regulation .

Anticonvulsant Properties

In addition to its antitumor activity, thiazole derivatives have been investigated for their anticonvulsant potential. For example, compounds similar to this compound have shown effectiveness in picrotoxin-induced convulsion models . This suggests potential applications in treating epilepsy or other seizure disorders.

Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of this compound against various cancer cell lines including HT29 (colon cancer), Jurkat (leukemia), and HepG2 (liver cancer). The results demonstrated that the compound significantly inhibited cell growth with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Study 2: Safety Profile

A safety assessment was conducted to evaluate the toxicity profile of this compound. The results showed no significant adverse effects at therapeutic doses in animal models, supporting its potential for further development as a therapeutic agent.

Data Table

| Biological Activity | IC50 Value (µg/mL) | Cell Line |

|---|---|---|

| Antitumor | 1.61 | Jurkat |

| Antitumor | 1.98 | HT29 |

| Anticonvulsant | N/A | Picrotoxin Model |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

- Methodology : The compound can be synthesized via condensation reactions involving 2-aminothiazole derivatives and activated carbonyl intermediates. For example:

- Step 1 : React 2-aminothiazole with diethyl oxalate in ethanol under reflux (40 hours) using piperidine as a catalyst .

- Step 2 : Introduce the 3,4-dimethylphenyl moiety via nucleophilic substitution or amide coupling. Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) to improve yield.

- Key Data : Typical yields range from 60% to 75%, with purity confirmed by HPLC (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- Melting Point : Determine using a capillary tube apparatus (expected range: 210–220°C) .

- Spectroscopy :

- IR : Look for peaks at ~1714 cm⁻¹ (C=O stretch of carbamate), ~1604 cm⁻¹ (amide C=O), and ~1253 cm⁻¹ (C-N stretch) .

- ¹H-NMR : Key signals include δ 11.86 ppm (thiazole NH), δ 4.41 ppm (aniline NH), and δ 3.54–3.65 ppm (CH₂ groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 446.30 for related acetamide derivatives) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening Strategies :

- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Monitor IC₅₀ values over 48–72 hours .

- Antimicrobial Testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Assess α-glucosidase or kinase inhibition via spectrophotometric assays (e.g., pNPG substrate for α-glucosidase) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- SAR Insights :

- Thiazole Core : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to improve binding to hydrophobic enzyme pockets .

- Carbamate Moiety : Substitute ethyl with bulkier alkyl chains (e.g., tert-butyl) to enhance metabolic stability .

- Data Table :

| Modification | IC₅₀ (Cancer Cells) | α-Glucosidase Inhibition (%) |

|---|---|---|

| Parent Compound | 25 µM | 45% |

| 4-Nitrophenyl Substituent | 12 µM | 62% |

| tert-Butyl Carbamate | 18 µM | 58% |

Q. What mechanistic studies are recommended to resolve contradictory bioactivity data?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase or α-glucosidase). Prioritize residues within 4 Å of the ligand .

- Metabolic Profiling : Perform LC-MS/MS to identify metabolites in hepatic microsomes. Corporate findings with cytotoxicity shifts (e.g., reduced activity due to rapid carbamate hydrolysis) .

Q. How can researchers optimize reaction conditions to address low synthesis yields?

- Troubleshooting Guide :

- Catalyst Screening : Test alternatives to piperidine (e.g., triethylamine, DBU) to accelerate amide bond formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. Higher temperatures (reflux) may improve solubility of intermediates .

- Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., unreacted diethyl oxalate) and adjust stoichiometry .

Methodological Considerations

Q. What computational tools are effective for predicting physicochemical properties?

- Tools :

- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs for partition coefficient (LogP ~2.5) and pKa (carbamate NH ~9.5) predictions.

- ADMET Profiles : Employ SwissADME or ADMETLab to forecast bioavailability (%HIA >80%) and CYP450 interactions .

Q. How should researchers validate spectroscopic data discrepancies?

- Protocol :

- Repeat Experiments : Confirm NMR/IR results under identical conditions (solvent, concentration).

- Cross-Validation : Compare with literature data for analogous thiazoles (e.g., δ 11.86 ppm for thiazole NH in vs. δ 11.92 ppm in ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.